An In-Depth Technical Guide to the Basic Properties of 2-Methylisoquinolin-1(2H)-one
An In-Depth Technical Guide to the Basic Properties of 2-Methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylisoquinolin-1(2H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its core structure is found in numerous natural products and synthetic compounds with a broad range of biological activities. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Methylisoquinolin-1(2H)-one, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug discovery and development.
Chemical and Physical Properties
2-Methylisoquinolin-1(2H)-one, also known as N-methylisocarbostyril, is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below, providing a valuable resource for researchers working with this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.19 g/mol | [1] |
| CAS Number | 4594-71-2 | [2] |
| Melting Point | 105-106 °C | |
| Boiling Point | 307.6 °C at 760 mmHg | [1] |
| Appearance | White to yellow solid | |
| Storage | Room temperature, dry and sealed | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Methylisoquinolin-1(2H)-one. Below are the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Data Unavailable in Search Results | Data Unavailable in Search Results |
Note: While specific chemical shift values for 2-Methylisoquinolin-1(2H)-one were not available in the provided search results, typical spectral regions for related structures are well-documented. Researchers can expect to find aromatic protons in the range of 7.0-8.5 ppm and the N-methyl protons around 3.5-4.0 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would appear significantly downfield, typically in the range of 160-170 ppm, with aromatic carbons appearing between 110-150 ppm and the N-methyl carbon around 30-40 ppm.
Infrared (IR) Spectroscopy
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| C=O (Amide) | ~1660 |
| C=C (Aromatic) | ~1600, ~1480 |
| C-H (Aromatic) | ~3050 |
| C-H (Aliphatic) | ~2950 |
Note: The IR spectrum of 2-Methylisoquinolin-1(2H)-one is characterized by a strong absorption band corresponding to the carbonyl group of the amide. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The fingerprint region will contain a complex pattern of absorptions unique to the molecule.[3][4]
Mass Spectrometry (MS)
| Ion | m/z |
| [M]⁺ | 159 |
| Other Fragments | Data Unavailable |
Note: The electron ionization mass spectrum of 2-Methylisoquinolin-1(2H)-one is expected to show a molecular ion peak at an m/z of 159, corresponding to its molecular weight.[5][6] Common fragmentation patterns for related isoquinoline structures often involve the loss of CO (28 Da) and HCN (27 Da).
Experimental Protocols
The synthesis of isoquinolin-1(2H)-one derivatives can be achieved through various methods. While a specific detailed protocol for the direct synthesis of 2-Methylisoquinolin-1(2H)-one was not found in the search results, general and modern synthetic approaches are described below. These can be adapted by researchers for the synthesis of the target compound.
General Synthesis of Isoquinolin-1(2H)-ones
A common strategy for the synthesis of the isoquinolin-1(2H)-one core involves the cyclization of 2-substituted benzamides or related precursors.[7] Modern, greener approaches often utilize transition-metal catalysis or high-energy sources like ultrasound to promote the reaction.[7]
Workflow for a Generic Ultrasound-Assisted Synthesis of Isoquinolin-1(2H)-one Derivatives
Caption: A generalized workflow for the synthesis of isoquinolin-1(2H)-one derivatives.
Synthesis of 2-Methylisoquinolin-1(2H)-one from Isoquinolin-1(2H)-one
A plausible method for the synthesis of 2-Methylisoquinolin-1(2H)-one involves the N-methylation of the parent isoquinolin-1(2H)-one.
Protocol:
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Deprotonation: To a solution of isoquinolin-1(2H)-one in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is typically stirred for 30-60 minutes to allow for complete deprotonation of the amide nitrogen.
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Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Methylisoquinolin-1(2H)-one.
Logical Flow for N-Methylation of Isoquinolin-1(2H)-one
Caption: Stepwise logical progression for the synthesis of the target compound.
Biological Activity and Signaling Pathways
The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and neuroprotective agents.
While direct studies on the specific mechanism of action for 2-Methylisoquinolin-1(2H)-one are not extensively detailed in the provided search results, many isoquinoline derivatives have been shown to act as inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.
Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This can lead to a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity.
Hypothesized Signaling Pathway for Isoquinolone-Mediated PDE Inhibition
Caption: A potential signaling pathway involving PDE inhibition by an isoquinolone derivative.
Conclusion
2-Methylisoquinolin-1(2H)-one is a compound of significant interest to the scientific and drug development communities. Its straightforward structure and the prevalence of the isoquinolin-1(2H)-one core in bioactive molecules make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a summary of its known basic properties, outlined general experimental approaches for its synthesis and characterization, and explored its potential biological roles. Further research into the specific biological targets and mechanisms of action of 2-Methylisoquinolin-1(2H)-one is warranted to fully unlock its therapeutic potential.
